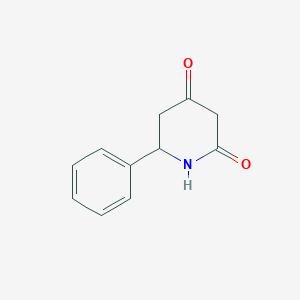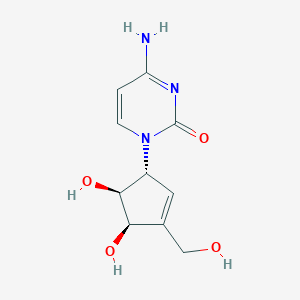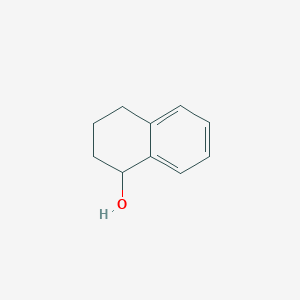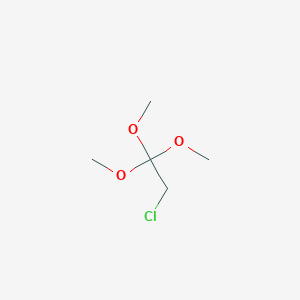
2-クロロ-1,1,1-トリメトキシエタン
概要
説明
2-Chloro-1,1,1-trimethoxyethane (C2TM) is an ether-based compound that is widely used in scientific research and laboratory experiments. It is a colorless, volatile liquid with a mild, sweet odor and a boiling point of 85°C. C2TM is a versatile compound that can be used as a solvent, reagent, and catalyst in a variety of laboratory experiments. It has a wide range of applications in scientific research, including drug development, biochemistry, and molecular biology.
科学的研究の応用
2-フェニル-1,3,4-オキサジアゾール誘導体の合成
2-クロロ-1,1,1-トリメトキシエタンは、2-フェニル-1,3,4-オキサジアゾール誘導体の合成に使用されます 。これらの誘導体は、抗炎症、鎮痛、抗真菌、抗菌特性など、幅広い生物活性で知られています。
クロロトリアゾリノン の製造
この化合物は、クロロトリアゾリノンの合成に使用できます 。NK1アンタゴニストは、炎症や痛みの知覚に重要な役割を果たす、サブスタンスPニューロペプチドの作用を阻害する薬剤です。
2-クロロメチル-7-[3-(トリフルオロメチル)ピリジン-2-イル]-3H-キナゾリン-4-オンの合成
2-クロロ-1,1,1-トリメトキシエタンは、2-クロロメチル-7-[3-(トリフルオロメチル)ピリジン-2-イル]-3H-キナゾリン-4-オンの合成にも使用されます 。この化合物は、さまざまな生物学的に活性なキナゾリノン合成における重要な中間体です。
組換えタンパク質の合成
この化合物は、組換えタンパク質の合成に使用される試薬です 。組換えタンパク質は、遺伝子工学技術によって生産されたタンパク質であり、研究、医療、産業で幅広い用途があります。
モノクローナル抗体の製造
2-クロロ-1,1,1-トリメトキシエタンは、モノクローナル抗体の製造にも使用されます 。モノクローナル抗体は、すべてがユニークな親細胞のクローンである同一の免疫細胞によって作られた抗体です。それらは、同じエピトープに結合するため、単価の親和性を持っています。
脂肪酸の分析
脂肪酸は、2-クロロ-1,1,1-トリメトキシエタンを試薬として使用して分析できます 。脂肪酸はこの溶媒に溶解するため、分析に役立ちます。
Safety and Hazards
将来の方向性
作用機序
Target of Action
2-Chloro-1,1,1-trimethoxyethane is a chloromethyl heterocyclic compound It has been used in the synthesis of various bioactive compounds, suggesting that its targets may vary depending on the specific derivative synthesized .
Mode of Action
It is known to participate in the synthesis of 2-phenyl-1,3,4-oxadiazole derivatives . This suggests that it may interact with its targets through the formation of covalent bonds, leading to changes in the target’s structure and function.
Biochemical Pathways
Given its role in the synthesis of various bioactive compounds, it is likely that it affects multiple pathways depending on the specific derivative synthesized .
Result of Action
Given its role in the synthesis of various bioactive compounds, its effects are likely to be diverse and dependent on the specific derivative synthesized .
特性
IUPAC Name |
2-chloro-1,1,1-trimethoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO3/c1-7-5(4-6,8-2)9-3/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEIUNVTLXEOLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCl)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40225932 | |
| Record name | 1,1,1-Trimethoxy-2-chloroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40225932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74974-54-2 | |
| Record name | 1,1,1-Trimethoxy-2-chloroethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074974542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,1-Trimethoxy-2-chloroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40225932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CHLORO-1,1,1-TRIMETHOXYETHANE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


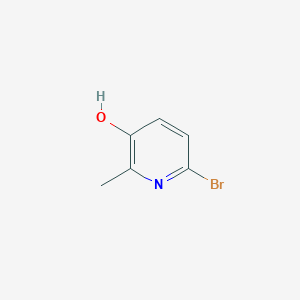

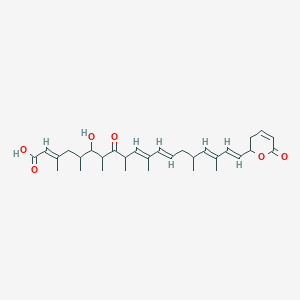
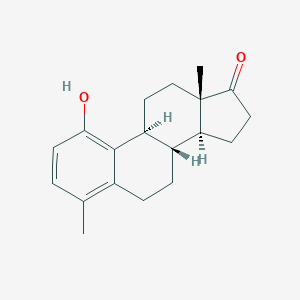
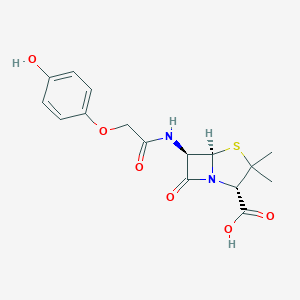

![6-Methoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine](/img/structure/B51066.png)
